

Technical Guide: Spectroscopic Data for Purine Derivatives

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Compound of Interest

Compound Name: 3,6-Dimethyl-3H-purine

Cat. No.: B15072285

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Disclaimer: Spectroscopic data for the specific compound **3,6-Dimethyl-3H-purine** was not readily available in the initial search. This guide provides a representative technical summary and visualization for a related purine derivative, 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile, to illustrate the requested data presentation and formatting for researchers, scientists, and drug development professionals.

Introduction

This document provides a summary of key spectroscopic data for the purine derivative 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with generalized experimental protocols for these techniques. A workflow for spectroscopic analysis is also presented.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile^[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------------|--------------|--------------------------|-------------|------------------|
| 8.86 | s | - | 1H | C2-H in purine |
| 5.15 | sept | 6.8 | 1H | NCH |
| 1.80 | d | 6.8 | 6H | 2CH ₃ |

Table 2: ¹³C NMR Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------|
| 153.9 | C4 |
| 153.8 | C6 |
| 150.6 | C2 |
| 131.4 | C8 |
| 127.9 | C5 |
| 110.2 | CN |
| 51.3 | NCH |
| 21.6 | 2CH ₃ |

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[1]

| Ion | Calculated m/z | Found m/z |
|----------------------|----------------|-----------|
| [M + H] ⁺ | 222.0541 | 222.0537 |

Experimental Protocols

The following are generalized experimental protocols representative of those used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) was prepared by dissolving it in deuterated chloroform (CDCl_3). The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

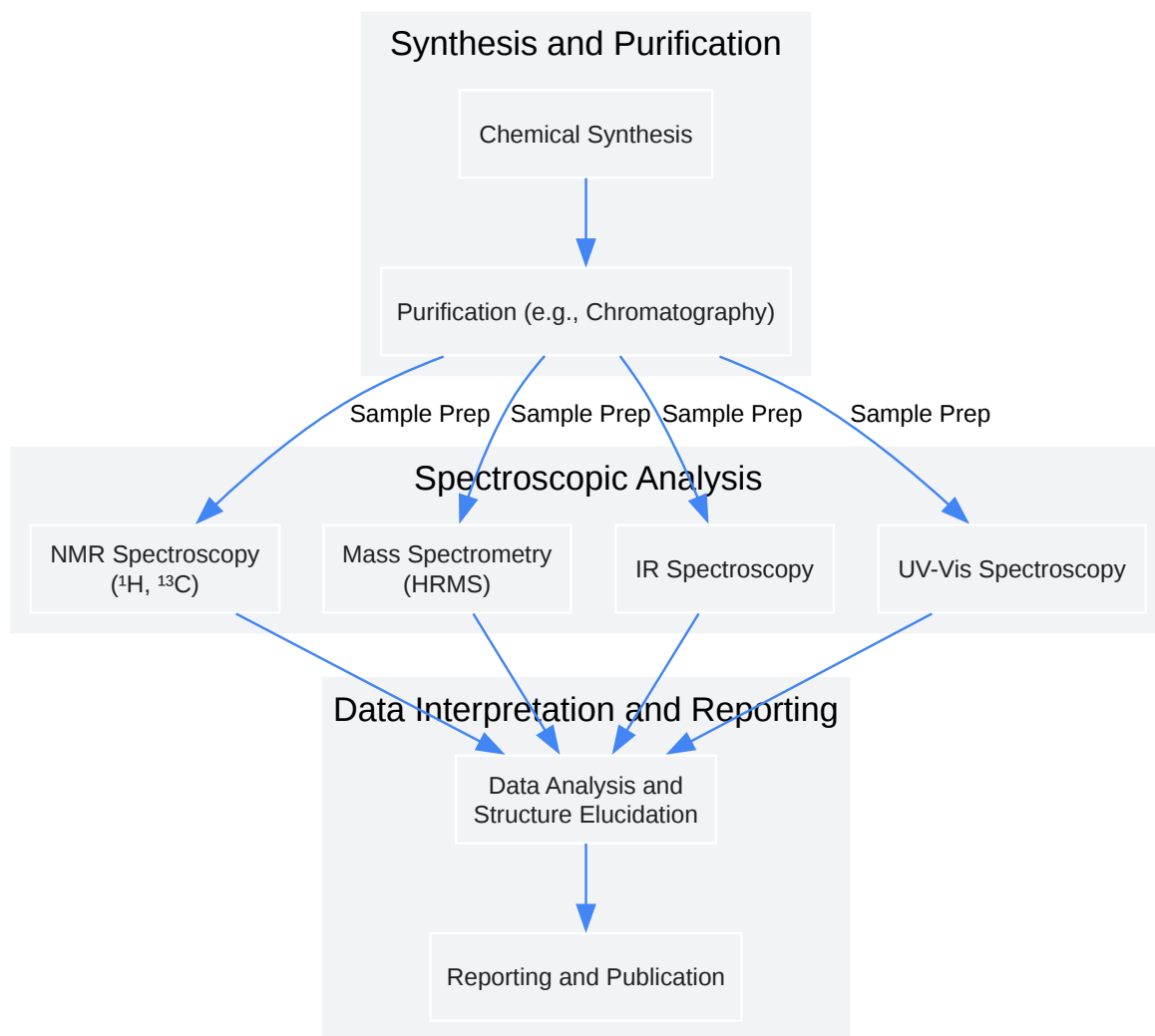
Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.^[1] The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured to determine the exact mass of the protonated molecule $[\text{M}+\text{H}]^+$.

Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Compound.

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References

- 1. Direct Regioselective C-H Cyanation of Purines - PMC [pmc.ncbi.nlm.nih.gov]
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